molecular formula C19H23NS B14221667 2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine CAS No. 830320-17-7

2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine

Cat. No.: B14221667
CAS No.: 830320-17-7
M. Wt: 297.5 g/mol
InChI Key: BURLGZPDMDSJQI-UHFFFAOYSA-N
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Description

2-[2-(Phenylsulfanyl)oct-1-en-1-yl]pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a phenylsulfanyl group and an octenyl chain. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Phenylsulfanyl)oct-1-en-1-yl]pyridine typically involves the following steps:

    Formation of the Octenyl Chain: The octenyl chain can be synthesized through various methods, including the Wittig reaction or the use of Grignard reagents.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions, where a phenylsulfanyl anion reacts with an appropriate electrophile.

    Coupling with Pyridine: The final step involves coupling the synthesized octenyl chain with the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Phenylsulfanyl)oct-1-en-1-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the octenyl chain can be reduced to form a saturated alkyl chain.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the pyridine ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated alkyl derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-[2-(Phenylsulfanyl)oct-1-en-1-yl]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(Phenylsulfanyl)oct-1-en-1-yl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can form specific interactions with active sites, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Phenylsulfanyl)ethyl]pyridine: Similar structure but with a shorter alkyl chain.

    2-[2-(Phenylsulfanyl)hex-1-en-1-yl]pyridine: Similar structure but with a different alkyl chain length.

    2-[2-(Phenylsulfanyl)but-1-en-1-yl]pyridine: Another variant with a different alkyl chain length.

Uniqueness

2-[2-(Phenylsulfanyl)oct-1-en-1-yl]pyridine is unique due to its specific combination of functional groups and chain length, which can influence its chemical reactivity and biological activity. The presence of the phenylsulfanyl group and the octenyl chain provides a distinct set of properties that can be exploited in various applications.

Properties

CAS No.

830320-17-7

Molecular Formula

C19H23NS

Molecular Weight

297.5 g/mol

IUPAC Name

2-(2-phenylsulfanyloct-1-enyl)pyridine

InChI

InChI=1S/C19H23NS/c1-2-3-4-6-14-19(16-17-11-9-10-15-20-17)21-18-12-7-5-8-13-18/h5,7-13,15-16H,2-4,6,14H2,1H3

InChI Key

BURLGZPDMDSJQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC1=CC=CC=N1)SC2=CC=CC=C2

Origin of Product

United States

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